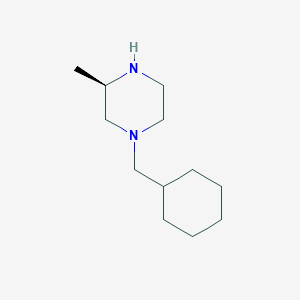

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine

Description

Structural Characteristics and Stereochemical Significance

The molecular architecture of this compound exhibits several distinctive features that define its chemical behavior and potential applications. The compound contains a six-membered piperazine ring with two nitrogen atoms positioned at the 1 and 4 positions, creating a heterocyclic structure that serves as the fundamental scaffold for numerous biologically active molecules. The stereochemical designation (3R) indicates the absolute configuration at the third carbon position, where a methyl substituent is attached with R-configuration according to the Cahn-Ingold-Prelog priority rules.

The cyclohexylmethyl group attached to the nitrogen at position 1 contributes significantly to the compound's three-dimensional structure and physicochemical properties. This substituent consists of a cyclohexane ring connected through a methylene bridge to the piperazine nitrogen, creating a conformationally flexible appendage that can adopt various spatial orientations. The cyclohexyl moiety typically adopts chair conformations, which influence the overall molecular shape and potential interactions with other chemical species. The methylene linker provides rotational freedom, allowing the cyclohexyl group to occupy different spatial positions relative to the piperazine core.

The stereochemical purity of the (3R)-enantiomer is particularly significant for applications requiring specific spatial arrangements. The absolute configuration at the methylated carbon center creates a chiral environment that can influence molecular recognition processes and interaction patterns with other chiral molecules. This stereochemical specificity is evidenced by the compound's assignment of a unique Chemical Abstracts Service number 1594073-19-4, distinguishing it from other stereoisomers and constitutional isomers within the piperazine family.

Table 1: Structural Parameters of this compound

The compound's structural relationship to simpler piperazine derivatives provides insight into the systematic approach to molecular modification within this chemical class. Comparative analysis with 1-(cyclohexylmethyl)piperazine, which lacks the methyl substituent at position 3, reveals the impact of additional substitution on molecular properties. The parent compound 1-(cyclohexylmethyl)piperazine possesses the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.306 g/mol, demonstrating how the addition of a single methyl group with defined stereochemistry creates a distinct chemical entity.

Historical Context in Piperazine Derivative Research

The development of substituted piperazine derivatives has evolved significantly over several decades, with research efforts focusing on understanding their diverse chemical properties and potential applications. The piperazine scaffold itself was first recognized in the early 20th century as a privileged structure capable of providing access to numerous biologically active compounds. The systematic exploration of piperazine modifications has led to the identification of various substitution patterns that influence molecular behavior and functional properties.

Research into cyclohexyl-substituted piperazines emerged as part of broader investigations into the effects of cycloalkyl substituents on heterocyclic frameworks. The cyclohexylmethyl substitution pattern represents a specific approach to modifying piperazine properties while maintaining structural stability and synthetic accessibility. Historical studies have demonstrated that cyclohexyl groups can significantly alter the physicochemical properties of piperazine derivatives, including their solubility profiles, conformational preferences, and interaction capabilities.

The stereochemical aspect of piperazine derivative research gained prominence with the recognition that enantiomeric forms of chiral compounds can exhibit dramatically different properties and behaviors. The specific focus on (3R)-configured piperazines reflects the broader pharmaceutical industry's emphasis on developing enantiopure compounds for applications requiring precise molecular recognition. This trend has driven synthetic methodologies toward the production of stereochemically defined piperazine derivatives, including compounds like this compound.

Contemporary research in piperazine chemistry has expanded to encompass various applications beyond traditional pharmaceutical development. The piperazine skeleton has been identified as a valuable structural modification tool for natural product derivatives, with researchers demonstrating that piperazine incorporation can significantly alter the biological and chemical properties of parent compounds. Studies have shown that piperazine modifications can improve water solubility, adjust physicochemical properties, and enhance the capacity for hydrogen bond formation in various molecular contexts.

Table 2: Comparative Analysis of Related Piperazine Derivatives

The historical progression toward more sophisticated piperazine derivatives has been facilitated by advances in synthetic methodology and analytical techniques. The development of asymmetric synthesis methods has enabled the production of enantiomerically pure compounds like this compound, while modern analytical tools have provided the means to characterize and verify stereochemical purity. These technological advances have supported the expansion of piperazine chemistry into new application areas and have enabled more precise structure-property relationship studies.

Properties

IUPAC Name |

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGWYRXMVYOMP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions

| Reagents | Conditions | Yield |

|---|---|---|

| Ethylenediamine, succinic acid | High temperature, acidic conditions | Variable |

Alkylation and Arylation

| Reagents | Conditions | Yield |

|---|---|---|

| Piperazine, alkyl halide | Basic conditions, solvent like DMF or DMSO | High |

Reductive Amination

| Reagents | Conditions | Yield |

|---|---|---|

| Aldehyde, amine, reducing agent (e.g., NaBH4) | Mild conditions, solvent like ethanol | Good |

Challenges and Considerations

- Stereochemical Control : Maintaining the desired stereochemistry during synthesis can be challenging and may require careful selection of reagents and conditions.

- Regioselectivity : Ensuring that the cyclohexylmethyl and methyl groups are introduced at the correct positions on the piperazine ring is crucial.

- Purification : Given the potential complexity of the synthesis, efficient purification methods such as chromatography may be necessary.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a secondary amine.

Scientific Research Applications

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the effects of piperazine derivatives on biological systems.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclohexylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic vs. Aliphatic Substituents

Key Compounds :

1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (): Features dual aromatic benzyl groups with electron-withdrawing (-CF₃) and electron-donating (-CH₃) substituents.

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine (): Contains a nitro and chloro-substituted phenyl group.

1-(Cyclohexylmethyl)pyrimidine analogs (): Cyclohexylmethyl-substituted pyrimidines with anticancer activity.

Comparison :

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives () exhibit strong electronic interactions (e.g., π-π stacking, hydrogen bonding) but may suffer from rapid metabolism. In contrast, the cyclohexylmethyl group in the target compound provides steric bulk and lipophilicity, enhancing metabolic stability and passive diffusion .

- Activity: Bis-substituted cyclohexylmethyl analogs (e.g., 1,3-bis(cyclohexylmethyl)pyrimidine in ) show higher anticancer activity (IC₅₀ = 16.5 μg/mL against HepG2) than mono-substituted analogs, likely due to increased lipophilicity. However, the target compound’s 3-methyl group may balance selectivity and potency without excessive hydrophobicity .

Positional Isomers of Methylpiperazine Derivatives

Key Compounds :

H7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) (): 2-Methylpiperazine derivative.

Iso-H7 (1-(5-Isoquinolinesulfonyl)-3-methylpiperazine) (): 3-Methylpiperazine derivative.

Comparison :

Table 2: Impact of Methyl Group Position

Role of Stereochemistry

Key Compounds :

(3R)-1-(Cyclopropylmethyl)-3-methylpiperazine (): Shares the (3R)-configuration but with a cyclopropylmethyl group.

(1S,3R)-3-Amino-1-isopropylcyclopentanecarboxylic acid derivatives (): Chiral piperazine conjugates with demonstrated activity in kinase inhibition.

Comparison :

- The (3R)-configuration in the target compound likely enhances binding to chiral enzyme pockets, a feature critical for selectivity in kinase inhibitors . highlights that stereochemistry in tetrahydroisoquinoline derivatives influences opioid receptor binding, underscoring its general importance .

Biological Activity

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C11H20N2

- Molecular Weight : 180.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been implicated in the modulation of neurotransmitter systems, which may contribute to its potential therapeutic effects in central nervous system disorders .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its effectiveness against:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 3.5 | Inhibition of cell proliferation through cell cycle arrest |

| HT-29 (Colon Cancer) | 4.0 | Modulation of apoptotic pathways |

These findings suggest that the compound may serve as a promising lead in the development of new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism underlying this antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, on HepG2 cells. The results indicated a dose-dependent increase in cell death, with significant activation of caspases, suggesting that the compound induces apoptosis through intrinsic pathways.

Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial properties of several piperazine derivatives against common pathogens. The results highlighted that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Utilized as a building block in synthesizing pharmaceutical compounds targeting the central nervous system.

- Organic Synthesis : Serves as an intermediate in synthesizing more complex molecules.

- Biological Studies : Employed in studies investigating the effects of piperazine derivatives on biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(cyclohexylmethyl)-3-methylpiperazine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of chiral piperazine derivatives often involves multi-step reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for piperazine functionalization, employing CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM solvent system . To improve yields, optimize stoichiometry (e.g., 1.2 equiv. of azide derivatives) and monitor reaction progress via TLC. Chiral resolution may require HPLC with chiral stationary phases or enzymatic methods for enantiomeric purity .

Q. How can the stereochemical integrity of the (3R)-configuration be confirmed during synthesis?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) to separate enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography can confirm absolute configuration. For intermediates, Boc-protection (e.g., (R)-1-Boc-3-(hydroxymethyl)piperazine) aids in stabilizing chiral centers during synthesis .

Q. What analytical techniques are recommended for characterizing physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Measure in aqueous buffers (pH 1–7.4) using shake-flask methods or UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze via HPLC-MS. Note that piperazine derivatives may degrade under acidic conditions due to protonation of the nitrogen atoms .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs, kinases). Validate predictions with in vitro binding assays (e.g., radioligand displacement). For example, aryl piperazines have shown affinity for serotonin receptors via hydrophobic interactions with phenylalanine residues in binding pockets . MD simulations (AMBER/CHARMM) can assess binding stability over time .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in simulations. Validate ligand protonation states at physiological pH using pKa predictions (MarvinSketch). Experimental discrepancies may arise from off-target effects; use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

- Methodological Answer : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify compound levels via LC-MS/MS. Calculate AUC, Cmax, and t½. Note that cyclohexylmethyl groups may enhance lipophilicity, improving BBB penetration but reducing aqueous solubility . Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in the laboratory?

- Methodological Answer : Refer to GHS classifications: Wear PPE (gloves, lab coat, P95 respirator) to avoid inhalation (H335) or skin irritation (H315). Store in a cool, dry environment under inert gas (N₂/Ar) to prevent oxidation. Spills should be neutralized with inert absorbents (vermiculite) and disposed of as hazardous waste .

Data Interpretation and Theoretical Frameworks

Q. How can theoretical frameworks guide the investigation of structure-activity relationships (SAR)?

- Methodological Answer : Apply Hammett or Craig plots to correlate electronic/steric properties with bioactivity. For chiral centers, use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. Link results to receptor theory (e.g., two-state model for GPCR activation) to explain enantiomeric differences in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.